An In-depth Technical Guide to (3-Aminophenyl)uronium Chloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to (3-Aminophenyl)uronium Chloride for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chemical Scaffolding
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties are paramount. Among the vast arsenal of chemical building blocks, (3-Aminophenyl)uronium chloride, also known as (3-Aminophenyl)urea monohydrochloride, emerges as a compound of significant interest. Its unique structural motif, featuring a reactive primary amine and a hydrogen-bonding-rich urea functionality, positions it as a versatile scaffold for the development of a diverse array of functional molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of (3-Aminophenyl)uronium chloride, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Core Chemical Identity and Physicochemical Properties
(3-Aminophenyl)uronium chloride is the hydrochloride salt of (3-aminophenyl)urea. The protonation of the aniline nitrogen to form the uronium salt enhances its stability and water solubility.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| Chemical Name | (3-Aminophenyl)uronium chloride |
| Synonyms | (3-Aminophenyl)urea monohydrochloride, m-Ureidoaniline HCl, (3-Aminophenyl)-urea HCl |
| CAS Number | 59690-88-9[1] |
| Molecular Formula | C₇H₁₀ClN₃O[1] |
| Molecular Weight | 187.63 g/mol [1] |
| InChI | InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)N)N.Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | >275 °C | [1] |
| Boiling Point | 337.75 °C (at 101325 Pa) | [1] |
| Density | 1.04 g/cm³ (at 20 °C) | [1] |
| Water Solubility | 3.7 g/L (at 33 °C) | [1] |
| LogP | -0.914 (at 33 °C) | [1] |
| pKa (Predicted) | 14.59 ± 0.50 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
Synthesis and Characterization: A Practical Approach
The synthesis of (3-Aminophenyl)uronium chloride is conceptually straightforward, typically involving the reduction of the corresponding nitro-substituted precursor, (3-nitrophenyl)urea. This two-step approach allows for the introduction of the urea functionality prior to the sensitive reduction step.
Synthetic Pathway
Caption: Synthetic pathway for (3-Aminophenyl)uronium chloride.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of aryl ureas and the reduction of nitroarenes.
Step 1: Synthesis of (3-Nitrophenyl)urea
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To a solution of 3-nitroaniline in aqueous hydrochloric acid, add a molar equivalent of urea.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.
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Wash the solid with cold water and dry under vacuum to yield (3-nitrophenyl)urea.
Step 2: Synthesis of (3-Aminophenyl)urea and its Hydrochloride Salt
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Suspend (3-nitrophenyl)urea in a mixture of ethanol and concentrated hydrochloric acid.
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Add a reducing agent, such as iron powder, in portions while stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
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After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Filter the hot reaction mixture to remove the iron salts.
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Cool the filtrate to induce crystallization of (3-Aminophenyl)uronium chloride.
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Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of the 1,3-disubstitution pattern. The protons of the amino and urea groups will appear as broad singlets, and their chemical shifts can be concentration-dependent.
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¹³C NMR (DMSO-d₆): The spectrum will display signals for the six aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the urea moiety (typically in the range of 155-165 ppm).
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FT-IR (KBr): The IR spectrum will be characterized by strong N-H stretching vibrations for the amino and urea groups in the region of 3200-3400 cm⁻¹. A prominent C=O stretching band for the urea carbonyl group is expected around 1650-1680 cm⁻¹.
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Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, (3-aminophenyl)urea, at m/z 152.08.
Chemical Reactivity and Applications
The bifunctional nature of (3-Aminophenyl)uronium chloride, possessing both a nucleophilic amino group and a urea moiety capable of hydrogen bonding, makes it a valuable intermediate in organic synthesis.
Reactivity Profile
The primary amino group is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. The urea functionality, while generally stable, can participate in hydrogen bonding interactions, which is a crucial aspect of its utility in medicinal chemistry for molecular recognition.
Application as a Dye Intermediate
(3-Aminophenyl)uronium chloride is utilized as an intermediate in the synthesis of reactive dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce azo dyes with a range of colors. The urea group can act as a linker or a modulator of the dye's properties, such as its affinity for textile fibers.
A Scaffold in Medicinal Chemistry and Drug Development
The aryl urea motif is a well-established pharmacophore in drug design, particularly in the development of kinase inhibitors.[4][5] The urea linkage is adept at forming key hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition.[4]
Caption: Role of (3-Aminophenyl)uronium chloride as a drug scaffold.
While specific biological activity data for (3-Aminophenyl)uronium chloride itself is limited in the public domain, its structural analogs have shown significant promise. For instance, diaryl urea derivatives are the cornerstone of several FDA-approved kinase inhibitors, such as Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis.[1] The (3-aminophenyl) moiety provides a convenient handle for further chemical modifications to explore structure-activity relationships and optimize pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (3-Aminophenyl)uronium chloride.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[6] |
| H317 | May cause an allergic skin reaction[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[6] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
(3-Aminophenyl)uronium chloride is a chemical compound with a rich potential stemming from its versatile structure. Its utility as a dye intermediate is well-established, and its significance as a scaffold in medicinal chemistry continues to grow. For researchers and drug development professionals, this compound offers a valuable starting point for the synthesis of novel, biologically active molecules. Future research will likely focus on the exploration of new derivatives of (3-Aminophenyl)uronium chloride and the comprehensive evaluation of their therapeutic potential against a range of diseases.
References
- Google Patents. (n.d.). Preparation and synthesizing method of 3-aminoaniline hydrochloride.
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LookChem. (n.d.). (3-Aminophenyl)urea. Retrieved January 27, 2026, from [Link]
- Ostrov, D. A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(10), 1546-1565).
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PubChem. (n.d.). (3-Aminophenyl)urea. Retrieved January 27, 2026, from [Link]
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5).
- V. Usharani, et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 5(5), 2269-2274.
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Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved January 27, 2026, from [Link]
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